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yl)propanoic acid

Cat. No.: B133780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a heterocyclic

compound well-established in medicinal chemistry for its diverse pharmacological activities.

The phenothiazine scaffold, consisting of a tricyclic structure with nitrogen and sulfur

heteroatoms, serves as a privileged core in numerous clinically significant drugs, particularly

antipsychotics. This technical guide provides a comprehensive overview of the theoretical and

experimental studies on 3-(10H-Phenothiazin-10-yl)propanoic acid, covering its synthesis,

physicochemical properties, and potential biological activities, with a focus on its prospective

applications in drug discovery and development.

Physicochemical Properties
3-(10H-Phenothiazin-10-yl)propanoic acid is a solid at room temperature with a melting point

ranging from 161 to 164 °C.[1] It is characterized by the presence of a propanoic acid side

chain attached to the nitrogen atom of the phenothiazine ring, which imparts acidic properties

to the molecule.[2] This functional group allows for various chemical modifications, such as

esterification and amidation, enabling the synthesis of a wide array of derivatives for structure-

activity relationship (SAR) studies.[2]
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Property Value Reference

CAS Number 362-03-8 [1][3]

Molecular Formula C₁₅H₁₃NO₂S [2][4]

Molecular Weight 271.34 g/mol [3][4]

Melting Point 161-164 °C [1]

Appearance Solid powder [1]

Solubility
Moderately soluble in polar

solvents
[2]

Synthesis and Experimental Protocols
A detailed synthetic protocol for 3-(10H-Phenothiazin-10-yl)propanoic acid and its derivatives

has been described. The general synthesis involves the reaction of phenothiazine with a

suitable three-carbon synthon, followed by modifications to the carboxylic acid moiety.

Synthesis of 3-(10H-Phenothiazin-10-yl)propanoic acid
A mixture of phenothiazine, acrylonitrile, and benzyltrimethylammonium hydroxide in dioxane is

heated, followed by hydrolysis with potassium hydroxide in ethanol and subsequent

acidification to yield the desired product.[5]

Experimental Workflow for Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mdpi.com/1424-8247/18/5/733
https://www.scbt.com/p/3-10h-phenothiazin-10-yl-propanoic-acid-362-03-8
https://www.abcam.com/en-us/products/assay-kits/dpph-assay-kit-colorimetric-ab289847
https://www.mdpi.com/1420-3049/27/1/50
https://www.scbt.com/p/3-10h-phenothiazin-10-yl-propanoic-acid-362-03-8
https://www.mdpi.com/1420-3049/27/1/50
https://www.mdpi.com/1424-8247/18/5/733
https://www.mdpi.com/1424-8247/18/5/733
https://www.abcam.com/en-us/products/assay-kits/dpph-assay-kit-colorimetric-ab289847
https://www.benchchem.com/product/b133780?utm_src=pdf-body
https://www.benchchem.com/product/b133780?utm_src=pdf-body
https://sielc.com/3-10h-phenothiazin-10-ylpropanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction Step 1: Michael Addition Intermediate

Hydrolysis Reagents Reaction Step 2: Hydrolysis Workup
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Potassium Hydroxide

Ethanol Acidification 3-(10H-Phenothiazin-10-yl)propanoic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(10H-Phenothiazin-10-yl)propanoic acid.

Characterization Data
The synthesized compound can be characterized using various spectroscopic techniques.

Technique Observed Data

IR (KBr) 1695 cm⁻¹ (C=O)

¹H NMR (CDCl₃)
δ 2.93 (t, 2H), 4.31 (t, 2H), 6.8-7.5 (m, 8H), 9.92

(s, 1H)

Mass (m/z) 271
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Theoretical Studies
While specific theoretical studies on 3-(10H-Phenothiazin-10-yl)propanoic acid are limited,

Density Functional Theory (DFT) calculations have been employed to investigate the electronic

properties and reactivity of the broader phenothiazine scaffold.[6][7][8] These studies provide

insights into the molecular structure, electronic distribution, and potential sites for metabolic

transformations. The non-planar "butterfly" conformation of the phenothiazine ring system is a

key structural feature that influences its biological activity.[7] Theoretical calculations can help

in understanding the structure-activity relationships and in the rational design of new

derivatives with enhanced potency and selectivity.

Biological Activities and Potential Applications
Phenothiazine derivatives are known to exhibit a wide range of biological activities, including

antitumor and antioxidant effects.

Antitumor Activity
Several studies have demonstrated the antitumor potential of phenothiazine-related

compounds against various cancer cell lines.[9][10][11][12] While specific IC₅₀ values for 3-
(10H-Phenothiazin-10-yl)propanoic acid are not readily available in the cited literature,

related derivatives have shown significant cytotoxic effects. For instance, PEGylated

phenothiazine derivatives exhibited IC₅₀ values against a mouse colon carcinoma cell line that

were comparable to the standard anticancer drugs 5-Fluorouracil and doxorubicin.[9] Another

study on trifluoperazine derivatives reported IC₅₀ values for apoptosis induction in oral cancer

cells.[12] These findings suggest that the phenothiazine scaffold is a promising starting point

for the development of novel anticancer agents.
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Related Compound Cancer Cell Line IC₅₀ (µM) Reference

PEGylated

phenothiazine (PPO)

HepG2 (human liver

cancer)
161.3 [9]

PEGylated

phenothiazine (PPO)
MCF7 (breast cancer) 131.7 [9]

Trifluoperazine

derivative (A4)
Ca922 (oral cancer)

Not specified, but

higher activity than

parent compound

[11][12]

1-aryl-1,2,3-triazole

derivative

Various cancer cell

lines
0.5 - 6.7 [12]

Antioxidant Activity
Phenothiazines are recognized for their antioxidant properties, which are attributed to the

electron-rich nature of the heterocyclic ring system.[7] They can act as radical scavengers,

protecting cells from oxidative damage. The antioxidant activity of phenothiazine derivatives

has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-

picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical

scavenging assays.[11] While specific quantitative data for 3-(10H-Phenothiazin-10-
yl)propanoic acid is not available in the provided search results, the general antioxidant

potential of the phenothiazine class is well-documented.

Hypothesized Antioxidant Mechanism
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Radical Scavenging Process

3-(10H-Phenothiazin-10-yl)propanoic acid
(Ptz-R-COOH)

Phenothiazinyl Radical
(Ptz•-R-COOH)

Donates H•

Neutralized Radical (RH)

Free Radical (R•)

Accepts H•

Click to download full resolution via product page

Caption: Proposed mechanism of free radical scavenging.

Potential Signaling Pathways and Mechanism of
Action
The precise signaling pathways modulated by 3-(10H-Phenothiazin-10-yl)propanoic acid
have not been elucidated. However, studies on related phenothiazine derivatives suggest

several potential mechanisms of action. One prominent mechanism is the inhibition of

farnesyltransferase, an enzyme crucial for the post-translational modification of proteins

involved in cell growth and proliferation, such as Ras.[12] By inhibiting this enzyme,

phenothiazine derivatives can disrupt downstream signaling cascades, leading to cell cycle

arrest and apoptosis.

Furthermore, some phenothiazines have been shown to induce the production of reactive

oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.

[10][12] They can also interfere with various other signaling pathways, including those involving

Akt, p38, and ERK.[12]

Potential Signaling Pathway Interactions
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Caption: Potential molecular targets and cellular effects.

Conclusion and Future Directions
3-(10H-Phenothiazin-10-yl)propanoic acid represents a promising scaffold for the

development of novel therapeutic agents, particularly in the areas of oncology and diseases

associated with oxidative stress. Its synthetic accessibility and the potential for chemical

modification make it an attractive candidate for further investigation. Future research should

focus on:

Quantitative Biological Evaluation: Determining the specific IC₅₀ values of 3-(10H-
Phenothiazin-10-yl)propanoic acid and its derivatives in various cancer cell lines and

antioxidant assays.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling

pathways affected by this compound to understand its mode of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of

derivatives to optimize potency, selectivity, and pharmacokinetic properties.

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of

lead compounds in preclinical animal models.

By systematically addressing these research areas, the full therapeutic potential of 3-(10H-
Phenothiazin-10-yl)propanoic acid and its analogs can be unlocked, paving the way for the

development of new and effective treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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